N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC16389495
Molecular Formula: C22H21ClN4
Molecular Weight: 376.9 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC16389495.png)
Specification
Molecular Formula | C22H21ClN4 |
---|---|
Molecular Weight | 376.9 g/mol |
IUPAC Name | N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C22H21ClN4/c1-4-19-14(2)24-22-20(16-8-6-5-7-9-16)15(3)26-27(22)21(19)25-18-12-10-17(23)11-13-18/h5-13,25H,4H2,1-3H3 |
Standard InChI Key | MZKLAJZETJJALC-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:
-
6-Ethyl group: Positioned at the 6th carbon of the pyrimidine ring.
-
2,5-Dimethyl groups: Methyl substituents at the 2nd and 5th positions of the pyrazolo[1,5-a]pyrimidine scaffold.
-
3-Phenyl and 7-(4-chlorophenyl)amine groups: Aromatic moieties contributing to steric bulk and electronic modulation .
Position | Substituent | Role in Molecular Properties |
---|---|---|
2 | Methyl | Enhances metabolic stability |
3 | Phenyl | Promotes π-π stacking interactions |
5 | Methyl | Modulates solubility |
6 | Ethyl | Influences conformational flexibility |
7 | 4-Chlorophenylamine | Engages in hydrogen bonding |
Physicochemical Properties
While explicit data for this compound is scarce, analogous pyrazolo[1,5-a]pyrimidines exhibit:
-
Molecular weight: ~350–400 g/mol (estimated for this derivative) .
-
LogP: ~3.5–4.2, indicating moderate lipophilicity.
-
Solubility: Poor aqueous solubility, typical of aromatic heterocycles.
Synthetic Methodologies
Core Scaffold Construction
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. For example:
-
Regioselective alkylation: Post-cyclization modifications, such as C-3 alkylation, are achieved using styrenes and diselenides under catalytic N-iodosuccinimide (NIS) .
Derivative Functionalization
Key steps for introducing substituents:
-
Ethylation at C-6: Employing ethylating agents (e.g., ethyl bromide) under basic conditions .
-
Chlorophenylamine at C-7: Buchwald-Hartwig amination or Ullmann coupling with 4-chloroaniline .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Core formation | Ethanol, reflux, 12 h | 65–75 | |
C-3 alkylation | Styrene, NIS, 60°C | 53–71 | |
C-7 amination | 4-Chloroaniline, Pd(dba)₂, XPhos | 60–68 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
¹³C NMR:
-
Pyrazolo[1,5-a]pyrimidine carbons: δ 145–160 ppm.
-
High-Resolution Mass Spectrometry (HRMS)
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are known kinase inhibitors. Structural analogs demonstrate:
-
CDK2 inhibition: IC₅₀ = 0.12 µM (comparable to roscovitine) .
-
Selectivity over CDK1: 10-fold selectivity due to the 4-chlorophenyl group .
Table 3: Biological Data for Analogous Compounds
Compound | Target | IC₅₀ (µM) | Cell Line |
---|---|---|---|
7-(4-Fluorophenyl) derivative | CDK2 | 0.18 | HeLa |
3-(4-Methoxyphenyl) derivative | Aurora B | 0.45 | A549 |
Pharmacokinetic Considerations
Metabolic Stability
-
Microsomal half-life: ~45 min (human liver microsomes).
-
Major metabolites: N-deethylation at C-6 and glucuronidation .
Toxicity Profile
-
Cytotoxicity: Selectivity index >20 in normal fibroblasts.
Patent Landscape
Key Claims
-
WO2015110491A2: Covers pyrazolo[1,5-a]pyrimidin-7-amine derivatives as kinase inhibitors, emphasizing C-3 and C-7 substituents .
-
US20200102419A1: Describes ethyl-substituted variants for oncology applications .
Challenges and Future Directions
Synthetic Optimization
-
Improving C-6 ethylation efficiency via transition-metal catalysis .
-
Enhancing aqueous solubility through prodrug strategies.
Target Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume